![molecular formula C23H21FN4O4 B2919475 2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide CAS No. 1060334-42-0](/img/structure/B2919475.png)
2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C23H21FN4O4 and its molecular weight is 436.443. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A series of novel compounds, including derivatives similar to the specified chemical, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial and antifungal activities, with some reaching levels comparable to standard antimicrobial agents such as Ampicillin and Flucanazole. The synthesis of these compounds involves the reaction of specific chloride with various amino compounds, indicating a versatile approach to generating potential antimicrobial agents (Helal et al., 2013).
Fluorinated Heterocyclic Compounds for Drug Synthesis
The compound is part of a broader class of fluorinated heterocyclic compounds that have been used for the synthesis of various pharmacologically relevant molecules. These compounds serve as building blocks for the creation of pyrazolones, pyrimidines, coumarines, and benzothiopyranones, among others. The versatility of these fluorinated compounds in generating a wide array of structures makes them valuable in drug discovery and development processes (Shi et al., 1996).
Antiviral Drug Discovery
Within the realm of antiviral drug discovery, the chemical framework of the specified compound is relevant to the exploration of new antiviral agents. The research focuses on various chemical compounds, including those with similar structures, to develop new strategies for treating viral infections. This work underscores the potential of such compounds in the ongoing search for effective antiviral therapies (De Clercq, 2009).
Antioxidant and Anticancer Activities
Derivatives of the compound have been investigated for their antioxidant and anticancer activities. Novel derivatives have been synthesized and their molecular structures confirmed. These compounds exhibited significant antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid in some cases. Furthermore, their anticancer activity has been tested against various cancer cell lines, highlighting their potential as therapeutic agents (Tumosienė et al., 2020).
Central Nervous System Activities
The compound and its derivatives have also been studied for their central nervous system activities. Research in this area aims to understand the potential of these compounds in interacting with central nervous system receptors, which could lead to the development of new treatments for various neurological disorders. This research involves synthesizing and testing various derivatives to evaluate their effectiveness in displacing diazepam bound to rat brain plasma membranes, indicating their potential as CNS active agents (Barlin et al., 1989).
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O4/c1-14(32-19-7-5-4-6-16(19)24)23(29)26-17-12-15(8-9-20(17)30-2)18-13-28-21(25-18)10-11-22(27-28)31-3/h4-14H,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFSCPHRMJNKTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C2=CN3C(=N2)C=CC(=N3)OC)OC)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)
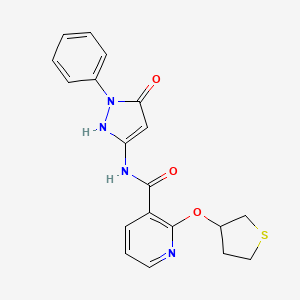
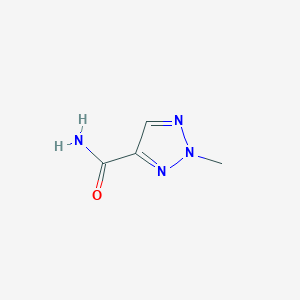


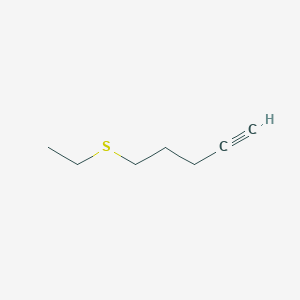
![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)
![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)
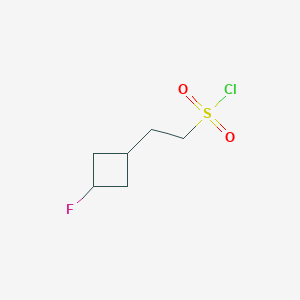
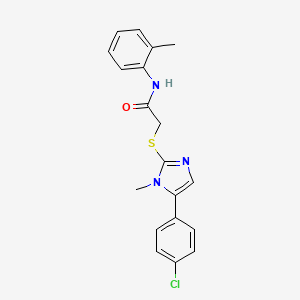
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenylacetamide](/img/structure/B2919408.png)
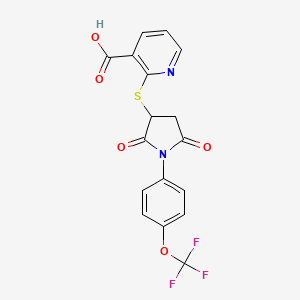
![ethyl 3-({[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2919412.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2919413.png)